molecular formula C9H7F3O4S B12516033 3'-(Trifluoromethylsulfonyloxy)acetophenone

3'-(Trifluoromethylsulfonyloxy)acetophenone

Cat. No.: B12516033
M. Wt: 268.21 g/mol
InChI Key: VJKSJJXPQXTAFW-UHFFFAOYSA-N
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Description

m-Acetylphenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H7F3O4S . It is a derivative of phenyl trifluoromethanesulfonate, where the acetyl group is positioned meta to the trifluoromethanesulfonate group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Acetylphenyl trifluoromethanesulfonate typically involves the reaction of m-acetylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and to ensure a high yield of the desired product .

Industrial Production Methods: Industrial production of m-Acetylphenyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: m-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl boronic acid, the product would be a biaryl compound .

Scientific Research Applications

Chemistry: m-Acetylphenyl trifluoromethanesulfonate is widely used in organic synthesis as a building block for more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, m-Acetylphenyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of m-Acetylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: m-Acetylphenyl trifluoromethanesulfonate is unique due to the position of the acetyl group, which influences its reactivity and the types of reactions it can undergo. The meta position provides different steric and electronic properties compared to the ortho and para isomers, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C9H7F3O4S

Molecular Weight

268.21 g/mol

IUPAC Name

(3-acetylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-3-2-4-8(5-7)16-17(14,15)9(10,11)12/h2-5H,1H3

InChI Key

VJKSJJXPQXTAFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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